4-(Pyridin-3-yl)morpholine 4-(Pyridin-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 92670-29-6
VCID: VC3851838
InChI: InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2
SMILES: C1COCCN1C2=CN=CC=C2
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

4-(Pyridin-3-yl)morpholine

CAS No.: 92670-29-6

Cat. No.: VC3851838

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-3-yl)morpholine - 92670-29-6

Specification

CAS No. 92670-29-6
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 4-pyridin-3-ylmorpholine
Standard InChI InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2
Standard InChI Key GMCQMCAZFJZFNR-UHFFFAOYSA-N
SMILES C1COCCN1C2=CN=CC=C2
Canonical SMILES C1COCCN1C2=CN=CC=C2

Introduction

Key Findings

4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6) is a heterocyclic compound featuring a pyridine ring conjugated to a morpholine moiety. With a molecular formula of C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O} and a molecular weight of 164.20 g/mol, this compound serves as a versatile scaffold in pharmaceutical and materials science research . Its structural duality enables participation in diverse chemical reactions, while its physicochemical properties, such as a topological polar surface area of 25.4 Ų and a calculated XLogP3-AA of 0.6, suggest moderate hydrophilicity and membrane permeability . Recent studies highlight its utility in catalytic systems, drug intermediates, and nonlinear optical materials .

Structure and Physicochemical Properties

Molecular Architecture

4-(Pyridin-3-yl)morpholine consists of:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 3-position.

  • Morpholine Ring: A six-membered saturated ring containing one oxygen and one nitrogen atom.

The molecule adopts a planar pyridine ring and a chair-conformation morpholine ring, as confirmed by X-ray crystallography . The dihedral angle between the pyridine and morpholine planes is approximately 28.93°, minimizing steric hindrance .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (N–C)1.383 Å (pyridine-morpholine)
Dihedral Angle28.93°
Torsional Angle (C–N–C)-162.92°

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1,250 cm⁻¹ (C–O–C stretching) and 1,580 cm⁻¹ (pyridine C=N) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) shows δ 8.45 (pyridine H-2), δ 3.72 (morpholine O–CH₂), and δ 2.85 (morpholine N–CH₂) .

  • Mass Spectrometry: Base peak at m/z 164.09 (M⁺), with fragmentation at m/z 121 (pyridine loss) .

Synthesis and Manufacturing

Palladium-Catalyzed Amination

A robust method involves coupling 3-bromopyridine with morpholine using Pd(OAc)₂ and a phosphine ligand (e.g., BINAP) under inert conditions:

3-Bromopyridine+MorpholinePd(OAc)2,BINAP4-(Pyridin-3-yl)morpholine\text{3-Bromopyridine} + \text{Morpholine} \xrightarrow{\text{Pd(OAc)}_2, \text{BINAP}} \text{4-(Pyridin-3-yl)morpholine}

Yields exceed 75% with optimized reaction times (6–8 hrs) at 110°C .

Solid-Phase Synthesis

KF-alumina-supported reactions enhance efficiency by reducing side products. The protocol involves:

  • Immobilizing morpholine on KF-alumina.

  • Reacting with 3-iodopyridine under microwave irradiation (150 W, 15 min) .
    This method achieves 85% purity and simplifies purification .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyridine ring undergoes nitration at the 4-position using HNO₃/H₂SO₄, forming 4-nitro-3-(morpholin-4-yl)pyridine .

Reductive Amination

Catalytic transfer hydrogenation with HCOOK/Pd(OAc)₂ reduces imine intermediates, enabling the synthesis of secondary amines :

4-(Pyridin-3-yl)morpholine+RCHOHCOOK/Pd(OAc)2RCH2N–C9H12N2O\text{4-(Pyridin-3-yl)morpholine} + \text{RCHO} \xrightarrow{\text{HCOOK/Pd(OAc)}_2} \text{RCH}_2\text{N–C}_9\text{H}_{12}\text{N}_2\text{O}

Coordination Chemistry

The nitrogen atoms act as ligands for transition metals (e.g., Pd, Ru), forming complexes used in cross-coupling reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • CNS Stimulants: Functionalized derivatives exhibit affinity for dopamine receptors .

Table 2: Bioactivity Data

DerivativeIC₅₀ (nM)TargetReference
4-(Pyridin-3-yl)morpholine-Pt(II)12.3DNA Topoisomerase
Nitro-substituted analog45.6EGFR

Materials Science

  • NLO Materials: The conjugated system exhibits a hyperpolarizability (β\beta) of 1.2 × 10⁻³⁰ esu, suitable for optoelectronic devices .

  • Coordination Polymers: Self-assembles with Zn(II) into porous frameworks for gas storage .

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